N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The chlorinated benzoxazole is then coupled with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can be compared with other benzoxazole derivatives such as:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide: This compound has similar antibacterial and antifungal properties but differs in its substitution pattern on the benzamide ring.
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-dimethoxybenzamide: This derivative also exhibits anticancer activity but may have different pharmacokinetic properties due to the presence of different substituents.
This compound stands out due to its unique combination of ethoxy groups, which may enhance its solubility and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5/c1-4-31-22-13-17(14-23(32-5-2)24(22)33-6-3)25(30)28-19-9-7-8-16(12-19)26-29-20-15-18(27)10-11-21(20)34-26/h7-15H,4-6H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAGZIKUBRATKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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